7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
7-methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H13N3O3/c1-10-5-6-18-14(9-20)16(17-15(18)7-10)12-4-3-11(2)13(8-12)19(21)22/h3-9H,1-2H3 |
InChI Key |
CFRSKULTRCJIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reagents : 4-Methyl-2-aminopyridine (1.2 equiv), 4-methyl-3-nitrobenzaldehyde (1.0 equiv), bromomalonaldehyde (1.5 equiv).
-
Catalyst : None (metal-free).
-
Solvent : Ethanol–water (4:1 v/v).
-
Conditions : Microwave irradiation at 120°C for 30 minutes.
The reaction proceeds via initial enamine formation between the aminopyridine and bromomalonaldehyde, followed by intramolecular cyclization and bromide elimination (Scheme 1). The 4-methyl-3-nitrobenzaldehyde participates in a subsequent condensation to install the 2-aryl substituent. This method is notable for its atom economy and avoidance of transition metals.
Iron(III) Chloride-Catalyzed Synthesis with Post-Oxidation
A two-step approach involves forming the imidazo[1,2-a]pyridine core followed by oxidation to introduce the 3-carbaldehyde group (Figure 2).
Step 1: Core Formation
Step 2: Oxidation to Carbaldehyde
-
Oxidizing Agent : Selenium dioxide (SeO₂, 2.0 equiv).
-
Solvent : Dioxane.
-
Conditions : Reflux at 100°C for 8 hours.
This method is less efficient than the one-pot approach but offers flexibility for late-stage modifications. The use of SeO₂ necessitates careful handling due to toxicity.
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction provides an alternative route using 4-methyl-2-aminopyridine, 4-methyl-3-nitrobenzaldehyde, and tert-butyl isocyanide under Brønsted acid catalysis (Figure 3).
Optimized Protocol
-
Catalyst : Phosphotungstic acid (HPW, 2 mol%).
-
Solvent : Ethanol.
-
Conditions : Microwave irradiation at 80°C for 20 minutes.
While this method avoids metal catalysts, the requirement for isocyanides limits substrate availability. The 3-carbaldehyde group is introduced via in situ oxidation of an intermediate methylene group, though mechanistic details remain under investigation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives:
*Inferred data due to lack of direct evidence.
Substituent Effects on Properties and Reactivity
Electronic and Steric Effects
- Nitro Group (3-NO₂): The nitro group at position 3 of the phenyl ring is electron-withdrawing, which increases the electrophilicity of the aldehyde group at position 3. This enhances reactivity in nucleophilic addition reactions (e.g., forming Schiff bases) compared to analogs like the 4-methylphenyl derivative .
Conformational Stability
X-ray diffraction studies of similar compounds (e.g., 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde ) reveal that substituents like nitro or methoxy groups influence intramolecular hydrogen bonding between the aldehyde oxygen and peri H-5 of the pyridine ring. Such interactions stabilize specific conformations, affecting crystallization and biological activity .
Crystallography and Material Science
Bromo-substituted derivatives (e.g., KOXGEM ) exhibit halogen-halogen interactions in crystal structures, while nitro-containing analogs may form hydrogen-bonded networks. These properties are critical for designing materials with tailored solid-state properties .
Biological Activity
7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 112369-33-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol. The compound features a complex structure that contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown potential cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase. These effects indicate that it may act as a microtubule-destabilizing agent, similar to other known anticancer agents.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.0 | Apoptosis induction |
| HepG2 | 10.0 | Microtubule destabilization |
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The findings indicate a favorable binding energy at the colchicine-binding site, suggesting potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing 7-methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
- Methodology : A common approach involves formylation of the imidazo[1,2-a]pyridine core using phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) in chloroform. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives are synthesized via Vilsmeier-Haack formylation at 353 K for 5 hours, followed by silica gel chromatography for purification . Adjust substituents (e.g., nitro, methyl groups) by modifying precursor aldehydes .
- Characterization : Confirm structure via NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and HRMS to validate molecular weight .
Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?
- NMR Analysis :
- NMR: Identify aldehyde proton (δ ~10 ppm), aromatic protons (δ 7–8.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Substituent effects (e.g., nitro groups) deshield neighboring protons .
- NMR: Carbaldehyde carbon appears at δ ~190 ppm; imidazo[1,2-a]pyridine carbons range from δ 110–150 ppm .
Q. What preliminary assays assess the biological activity of this compound?
- In vitro Screening : Use antiparasitic (e.g., Leishmania, Trypanosoma) or anticancer assays (MTT/proliferation tests). Derivatives with nitro groups show enhanced bioactivity due to redox cycling .
- Solubility Optimization : Methoxy or methyl groups improve bioavailability; use DMSO/PBS mixtures for stock solutions .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methyl) influence reactivity and bioactivity?
- Electron-Withdrawing Effects : The 3-nitro group enhances electrophilicity, facilitating nucleophilic attacks (e.g., amide bond formation) .
- Biological Interactions : Nitro groups may act as prodrugs, undergoing enzymatic reduction to cytotoxic intermediates. Methyl groups enhance lipophilicity, impacting membrane permeability .
- Data Contradictions : Conflicting solubility profiles (e.g., methyl vs. nitro-substituted analogs) require molecular dynamics simulations to model solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
